Home > Products > Screening Compounds P89891 > GSK-3beta inhibitor 2
GSK-3beta inhibitor 2 - 1702428-31-6

GSK-3beta inhibitor 2

Catalog Number: EVT-2574710
CAS Number: 1702428-31-6
Molecular Formula: C14H14N4O3S
Molecular Weight: 318.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glycogen Synthase Kinase-3 Beta Inhibitor 2, commonly referred to as GSK-3β inhibitor 2, is a compound that targets the glycogen synthase kinase-3 beta enzyme, which plays a critical role in various cellular processes, including metabolism, cell signaling, and apoptosis. This enzyme exists as two isoforms: GSK-3α and GSK-3β, with the latter being implicated in numerous diseases, including neurodegenerative disorders and cancer. Inhibition of GSK-3β can restore normal cellular functions and has therapeutic potential in treating conditions such as type 2 diabetes and Alzheimer's disease .

Source and Classification

GSK-3β inhibitors are classified into several categories based on their mechanisms of action:

  1. ATP Competitive Inhibitors: These small molecules target the ATP binding site of GSK-3β.
  2. Allosteric Inhibitors: These do not compete with ATP but bind to different sites on the enzyme to inhibit its activity.
  3. Selective Inhibitors: Certain compounds selectively inhibit either GSK-3α or GSK-3β based on structural differences in their binding sites .
Synthesis Analysis

The synthesis of GSK-3β inhibitor 2 involves several key steps and methodologies, often utilizing advanced organic synthesis techniques. A notable method includes the use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of complex structures with high specificity.

Technical Details

  1. Starting Materials: The synthesis typically begins with isonicotinamide derivatives and cyclopropanecarboxamido groups.
  2. Reagents: Common reagents include boronic acids for coupling reactions and various solvents for purification processes.
  3. Conditions: Reactions are often conducted under controlled temperatures and atmospheres (e.g., inert gas conditions) to enhance yield and purity.

For instance, one study reported the synthesis of a novel isonicotinamide-based probe for imaging GSK-3 activity, highlighting the importance of optimizing reaction conditions for achieving high yields and specific binding affinities .

Molecular Structure Analysis

The molecular structure of GSK-3β inhibitor 2 is characterized by specific functional groups that enhance its binding affinity to the enzyme's active site. The inhibitor typically features:

  • Core Structure: A central scaffold that may include heterocyclic rings (e.g., thieno[3,2-c]pyrazole).
  • Functional Groups: Substituents that facilitate hydrogen bonding with key residues in the ATP-binding pocket of GSK-3β.

Data

The three-dimensional structure can be analyzed using X-ray crystallography or NMR spectroscopy to confirm binding interactions with critical amino acids such as Valine 135 and Aspartate 133 within the hinge region .

Chemical Reactions Analysis

GSK-3β inhibitors undergo various chemical reactions that are pivotal for their function:

  1. Phosphorylation Reactions: The primary mechanism involves the inhibition of phosphorylation at specific serine residues (e.g., Ser9) on GSK-3β.
  2. Binding Interactions: The inhibitor forms stable complexes through non-covalent interactions like hydrogen bonds and van der Waals forces.

Technical Details

The binding affinity can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For example, some derivatives have shown IC50 values in the low nanomolar range, indicating potent inhibition .

Mechanism of Action

The mechanism by which GSK-3β inhibitors exert their effects involves several biochemical pathways:

  1. Inhibition of Phosphorylation: By binding to the ATP site, these inhibitors prevent GSK-3β from phosphorylating its substrates.
  2. Restoration of Signaling Pathways: Inhibition leads to increased activity of downstream signaling pathways that promote cell survival and growth.

Data

Research has demonstrated that inhibition of GSK-3β can enhance protein synthesis through modulation of eukaryotic initiation factors, thus playing a crucial role in cellular homeostasis .

Physical and Chemical Properties Analysis

GSK-3β inhibitor 2 exhibits distinct physical and chemical properties that are essential for its function:

  1. Solubility: The compound's solubility varies based on its functional groups; modifications can enhance bioavailability.
  2. Stability: Stability under physiological conditions is crucial for therapeutic applications; this is often assessed through degradation studies.

Relevant Data or Analyses

Studies report that many GSK-3β inhibitors maintain stability at physiological pH levels while showing significant potency against their target enzyme .

Applications

GSK-3β inhibitors have a wide range of scientific applications:

  1. Therapeutic Development: They are being investigated as potential treatments for neurodegenerative diseases such as Alzheimer's disease due to their ability to modulate tau phosphorylation.
  2. Cancer Research: Inhibitors are also being explored for their role in cancer therapy by restoring normal signaling pathways disrupted by aberrant GSK-3 activity.
  3. Imaging Probes: Novel imaging agents have been developed for non-invasive monitoring of GSK-3 activity in vivo, aiding in disease diagnosis and progression tracking .
Molecular Mechanisms of GSK-3β Inhibition

Adenosine Triphosphate-Competitive versus Non-Adenosine Triphosphate-Competitive Inhibition Modalities

Glycogen synthase kinase-3 beta inhibitors are broadly classified by their mechanism of engagement with the kinase domain. Adenosine triphosphate-competitive inhibitors bind directly to the catalytic adenosine triphosphate pocket, sterically hindering cofactor binding. This class includes synthetic maleimides (e.g., 3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione [SB-216763]) and pyrimidine derivatives (e.g., 6-[[2-[[4-(2,4-Dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]amino]-3-pyridinecarbonitrile [AZD1080]), exhibiting half-maximal inhibitory concentration values in the nanomolar range [5] [9]. Their binding specificity is governed by interactions with conserved residues—Lysine-85, Aspartic acid-133, and Valine-135—within the adenosine triphosphate-binding cleft [10].

Conversely, non-adenosine triphosphate-competitive inhibitors target distinct regulatory sites. Thiadiazolidinones (e.g., 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione [Tideglusib]) bind to a cysteine-rich pocket near the substrate recruitment channel, inducing conformational changes that allosterically suppress kinase activity [7]. Similarly, substrate-competitive peptides (e.g., L803-mts) obstruct the primed substrate-binding groove without adenosine triphosphate displacement [5]. This modality circumvents adenosine triphosphate-binding site mutations that confer resistance and enables selective disruption of substrate phosphorylation cascades [7].

Table 1: Classification of Glycogen Synthase Kinase-3 Beta Inhibitors by Inhibition Modality

Inhibitor ClassRepresentative CompoundsKi/IC₅₀Mechanistic Signature
Adenosine Triphosphate-CompetitiveSB-216763, AZD1080, LY20903149–100 nMBinds adenosine triphosphate pocket; blocks phosphate transfer
Non-Adenosine Triphosphate-CompetitiveTideglusib, L803-mts0.5–2 μMAllosteric disruption of substrate docking or catalytic loop dynamics
Pseudosubstrate MimicsPhospho-Serine-9 peptideN/AOccupies primed substrate-binding site

Role of Isoform-Specific Selectivity (Glycogen Synthase Kinase-3 Alpha versus Glycogen Synthase Kinase-3 Beta)

Despite 98% kinase domain homology, glycogen synthase kinase-3 alpha and glycogen synthase kinase-3 beta exhibit distinct non-catalytic termini and substrate preferences. Selective inhibition is achievable through steric exploitation of a "hinge domain divergence": Glycogen synthase kinase-3 beta contains Arginine-96, while glycogen synthase kinase-3 alpha has Glutamine-89 at the equivalent position [5]. Molecular dynamics simulations reveal that bulkier inhibitors (e.g., macrocyclic maleimides) preferentially engage Arginine-96 via π-cation interactions, conferring >50-fold selectivity for glycogen synthase kinase-3 beta over glycogen synthase kinase-3 alpha [10].

Isoform-specific inhibitors illuminate non-redundant biological functions. Genetic studies demonstrate that glycogen synthase kinase-3 beta deletion is embryonically lethal due to hepatic failure, whereas glycogen synthase kinase-3 alpha knockout mice survive but exhibit metabolic dysregulation [3]. Pharmacological targeting with BRD0705 (glycogen synthase kinase-3 alpha-selective) impairs glucose homeostasis without affecting neuronal survival, while glycogen synthase kinase-3 beta-selective inhibitors (e.g., BRD3731) modulate tau phosphorylation and amyloid precursor protein processing in Alzheimer's disease models [5]. These observations underscore the therapeutic necessity for isoform discrimination.

Table 2: Structural Determinants of Glycogen Synthase Kinase-3 Isoform Selectivity

Structural ElementGlycogen Synthase Kinase-3 BetaGlycogen Synthase Kinase-3 AlphaSelectivity Implications
Hinge Domain ResidueArginine-96Glutamine-89Bulkier inhibitors favor glycogen synthase kinase-3 beta
N-Terminal Glycine-Rich LoopAbsentPresent (residues 1–27)Glycogen synthase kinase-3 alpha-selective inhibitors exploit this motif
Substrate Docking GrooveAsparagine-186Aspartic acid-182Alters electrostatic potential for primed substrates

Substrate Priming and Phosphate-Binding Pocket Dynamics

Glycogen synthase kinase-3 beta predominantly phosphorylates "primed substrates" containing a pre-phosphorylated Serine/Threonine residue at position P+4 relative to the target site. This priming phosphate docks into a positively charged pocket formed by Arginine-96, Arginine-180, and Lysine-205, inducing structural changes that orient the substrate for catalysis [1] [4]. Molecular dynamics simulations confirm that unprimed substrates exhibit >100-fold lower binding affinity due to inadequate coordination of this phosphate-binding site [4].

Key physiological substrates exemplify this mechanism:

  • Beta-Catenin: Phosphorylated at Serine-45 by casein kinase 1 alpha, enabling glycogen synthase kinase-3 beta-mediated phosphorylation at Threonine-41, Serine-37, and Serine-33 [1].
  • Microtubule-Associated Protein Tau: Primed at Threonine-231 by cyclin-dependent kinase 5, facilitating glycogen synthase kinase-3 beta phosphorylation at Serine-235, Serine-237, and Serine-202 [2].
  • Glycogen Synthase: Requires phosphorylation at Serine-657 by casein kinase 2 for subsequent glycogen synthase kinase-3 beta targeting of Serine-653 [4].

Disruption of priming interactions abrogates substrate phosphorylation. Arginine-96-to-Alanine mutations selectively abolish primed substrate processing but preserve phosphorylation of non-primed substrates (e.g., heat shock factor-1) [8]. Inhibitors targeting the phosphate-binding pocket (e.g., 5-iminothiadiazoles) mimic the steric and electrostatic properties of primed phosphates, competitively blocking primed substrate recruitment [5].

Table 3: Primed versus Non-Primed Substrates of Glycogen Synthase Kinase-3 Beta

Substrate TypeRepresentative SubstratesPriming KinaseFunctional Consequence of Phosphorylation
Primed SubstratesBeta-catenin, Tau, Glycogen synthaseCasein kinase 1/2, Cyclin-dependent kinase 5Degradation (beta-catenin), microtubule dissociation (Tau), inactivation (glycogen synthase)
Non-Primed SubstratesHeat shock factor-1, c-JunNoneTranscriptional activation (heat shock factor-1), enhanced stability (c-Jun)

Allosteric Modulation and Pseudosubstrate Interactions

Autoregulation of glycogen synthase kinase-3 beta occurs via an N-terminal pseudosubstrate domain. When Serine-9 is phosphorylated by upstream kinases (e.g., protein kinase B), this phosphorylated N-terminus occupies the primed substrate-binding pocket, sterically hindering access of physiological substrates [1] [2]. This intramolecular interaction induces a closed conformation, reducing catalytic efficiency by >80% [1].

Allosteric inhibitors exploit this regulatory mechanism. Marine alkaloids (e.g., manzamine A) stabilize the autoinhibited state by enhancing interactions between the phosphorylated N-terminus and the phosphate-binding pocket [5]. Conversely, activators of glycogen synthase kinase-3 beta (e.g., 6-bromoindirubin-3'-oxime) displace the pseudosubstrate domain by binding adjacent to the adenosine triphosphate site, forcing an open conformation [8]. Lithium, though not a direct inhibitor, amplifies endogenous autoinhibition by increasing Serine-9 phosphorylation through enhanced kinase B activity [1].

Notably, allosteric modulators exhibit superior signaling pathway selectivity. Whereas adenosine triphosphate-competitive inhibitors non-specifically suppress phosphorylation of all glycogen synthase kinase-3 beta substrates, compounds like 5-aminoimidazole-4-carboxamide riboside selectively disrupt phosphorylation of primed substrates involved in Wnt signaling without affecting insulin-regulated targets [5]. This precision underscores the therapeutic potential of allosteric strategies.

Table 4: Allosteric Modulation Mechanisms of Glycogen Synthase Kinase-3 Beta

Allosteric MechanismModulatorsStructural ConsequenceFunctional Outcome
Pseudosubstrate StabilizationLithium, manzamine AEnhanced autoinhibitory domain engagementPreferential inhibition of primed substrates
Disruption of Autoinhibitory Loop6-Bromoindirubin-3'-oximeN-terminal displacement from substrate-binding pocketIncreased kinase activity
C-Terminal Helix StabilizationIsoorientin derivativesAltered activation loop conformationSelective impairment of tau phosphorylation

Properties

CAS Number

1702428-31-6

Product Name

GSK-3beta inhibitor 2

IUPAC Name

2-[2-(cyclopropanecarbonylamino)pyridin-4-yl]-4-methoxy-1,3-thiazole-5-carboxamide

Molecular Formula

C14H14N4O3S

Molecular Weight

318.35

InChI

InChI=1S/C14H14N4O3S/c1-21-13-10(11(15)19)22-14(18-13)8-4-5-16-9(6-8)17-12(20)7-2-3-7/h4-7H,2-3H2,1H3,(H2,15,19)(H,16,17,20)

InChI Key

CYADPSMQNARVII-UHFFFAOYSA-N

SMILES

COC1=C(SC(=N1)C2=CC(=NC=C2)NC(=O)C3CC3)C(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.